molecular formula C14H15NO B13209134 {2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol

{2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol

Cat. No.: B13209134
M. Wt: 213.27 g/mol
InChI Key: QMHFGMHKGWTYEP-UHFFFAOYSA-N
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Description

{2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol is an organic compound with the molecular formula C₁₄H₁₅NO It is a derivative of pyridine and is characterized by the presence of a hydroxymethyl group attached to the pyridine ring and a 3-methylphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylbenzyl chloride and 3-pyridinemethanol.

    Reaction: The 3-methylbenzyl chloride undergoes a nucleophilic substitution reaction with 3-pyridinemethanol in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) for several hours.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of {2-[(3-Methylphenyl)methyl]pyridin-3-yl}carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, {2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the aromatic rings can engage in π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(3-Methylphenyl)methyl]pyridin-2-yl}methanol
  • {2-[(3-Methylphenyl)methyl]pyridin-4-yl}methanol
  • {2-[(3-Methylphenyl)methyl]pyridin-3-yl}ethanol

Uniqueness

{2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol is unique due to the specific positioning of the hydroxymethyl group on the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

[2-[(3-methylphenyl)methyl]pyridin-3-yl]methanol

InChI

InChI=1S/C14H15NO/c1-11-4-2-5-12(8-11)9-14-13(10-16)6-3-7-15-14/h2-8,16H,9-10H2,1H3

InChI Key

QMHFGMHKGWTYEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(C=CC=N2)CO

Origin of Product

United States

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